molecular formula C11H12Cl2O3 B8264552 Ethyl 2-(2,6-dichlorophenoxy)propanoate CAS No. 344559-34-8

Ethyl 2-(2,6-dichlorophenoxy)propanoate

Cat. No.: B8264552
CAS No.: 344559-34-8
M. Wt: 263.11 g/mol
InChI Key: UKCDLIBIFNZMCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichlorophenoxy)propanoate (CAS 344559-34-8) is an organochlorine compound with the molecular formula C₁₁H₁₂Cl₂O₃ and a molecular weight of 263.11 g/mol . This compound belongs to the phenoxyalkanoate ester family, which is notable for its herbicidal activity . It shares structural similarities with established herbicides like 2,4-D and dichlorprop, which function by mimicking natural plant hormones (auxins), leading to uncontrolled growth and the disruption of normal vascular tissue function in susceptible broadleaf weeds . Beyond its applications in agrochemical research, this chiral scaffold is also valuable in medicinal chemistry. It serves as a key synthetic intermediate in the development of pharmaceuticals, such as the alpha-2 adrenergic agonist lofexidine , and its structural analogs are investigated as inhibitors of bacterial virulence factors, including the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . The synthesis can be achieved through nucleophilic substitution of 2,6-dichlorophenol under reflux conditions . For laboratory use, the compound can undergo various chemical transformations, including hydrolysis to the corresponding acid, reduction to the alcohol, and nucleophilic substitution of the chlorine atoms on the aromatic ring . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

ethyl 2-(2,6-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-8(12)5-4-6-9(10)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDLIBIFNZMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344559-34-8
Record name Ethyl 2-(2,6-dichlorophenoxy)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANE39GN9RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stereochemical Control

The Mitsunobu reaction exploits the chiral auxiliary (+)-methyl lactate to generate the (S)-enantiomer. Key steps include:

  • Activation : Triphenylphosphine (1.2 equiv.) and DEAD (1.5 equiv.) form the active azo intermediate.

  • Coupling : 2,6-Dichlorophenol reacts with methyl D-lactate at 0°C, followed by stirring at room temperature for 12 hours.

  • Esterification : The methyl ester intermediate is hydrolyzed to the acid using HCl, though this step is omitted for ethyl ester synthesis.

Table 2: Mitsunobu Reaction Conditions

ParameterValue
Chiral AuxiliaryMethyl D-(+)-lactate
Activating AgentsDEAD, PPh3
SolventDichloromethane
Temperature0°C → Room Temperature
Reaction Time12 hours
Yield (Methyl Ester)83%

This method achieves enantiomeric excess >99% but requires costly reagents and stringent anhydrous conditions.

Alkylation with Ethyl 2-Bromopropionate

Alternative alkylation strategies use ethyl 2-bromopropionate as the electrophile. A modified protocol from Core.ac.uk demonstrates this with 2,3-dichlorophenol, adaptable to 2,6-substitution.

Reaction Setup and Scalability

In dimethylformamide (DMF), 2,6-dichlorophenol reacts with ethyl 2-bromopropionate and potassium carbonate (3 equiv.) at 70°C for 5 hours. DMF’s high polarity solubilizes the phenol, while excess base drives the reaction to completion.

Table 3: Alkylation Method Overview

ParameterValue
ElectrophileEthyl 2-bromopropionate
BaseK2CO3 (3.0 equiv.)
SolventDMF
Temperature70°C
Reaction Time5 hours
Yield90%

This method is less stereoselective than Mitsunobu but offers operational simplicity.

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Nucleophilic Substitution : Highest yield (95.3%) and purity, but racemic.

  • Mitsunobu Reaction : Lower yield (83%) but enantiopure.

  • Alkylation : Moderate yield (90%) with minimal stereocontrol.

Cost and Practicality

  • Nucleophilic Substitution : Low-cost reagents, ideal for industrial scale.

  • Mitsunobu Reaction : Expensive due to DEAD and chiral auxiliaries; suited for lab-scale enantioselective synthesis.

  • Alkylation : Balances cost and yield, though DMF disposal poses environmental concerns.

Stereoselective Synthesis and Resolution

Ethyl 2-(2,6-dichlorophenoxy)propanoate’s chiral center necessitates resolution techniques for enantiopure batches.

Chiral Chromatography

Post-synthesis, racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IG). For the Mitsunobu-derived ester, direct isolation of the (S)-enantiomer is achieved via asymmetric induction.

Crystallization-Based Resolution

Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can separate enantiomers, though this method is less documented for this specific compound.

Industrial and Environmental Considerations

Solvent Selection

  • Acetonitrile : Recyclable via distillation but toxic.

  • DMF : High boiling point complicates recovery; replaced by greener alternatives (e.g., 2-MeTHF) in newer protocols.

Waste Management

  • Phosphine Byproducts : Generated in Mitsunobu reactions; require oxidation to phosphine oxides for safe disposal.

  • Halogenated Waste : Bromide or chloride salts are neutralized before aqueous disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Hydrolysis: 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

    Reduction: 2-(2,6-dichlorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Herbicide Development

Ethyl 2-(2,6-dichlorophenoxy)propanoate shares structural similarities with well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which indicates its potential use as a herbicide. Its efficacy against various weeds has been evaluated in several studies:

  • Case Study: Efficacy Against Weeds
    A study demonstrated that compounds similar to this compound exhibit effective herbicidal activity against broadleaf weeds. The compound's mechanism of action involves disrupting plant growth by mimicking natural plant hormones .

Environmental Impact Studies

Research has also focused on the environmental degradation of this compound and its metabolites. Understanding its biodegradation pathways contributes to assessing its ecological risks:

  • Biodegradation Pathways
    Studies using microbial cultures have shown that strains like Alcaligenes eutrophus can effectively degrade chlorinated phenoxyacetic acids, including derivatives of this compound. This degradation is crucial for mitigating the environmental impact of herbicides .

Table 1: Comparison of Herbicidal Efficacy

CompoundTarget WeedsMechanism of ActionReference
This compoundBroadleaf WeedsAuxin mimicry
2,4-DVarious Broadleaf WeedsAuxin mimicry
DicambaAnnual WeedsAuxin mimicry

Case Study: Agricultural Field Trials

In agricultural settings, field trials have been conducted to evaluate the effectiveness of this compound compared to traditional herbicides. Results indicated that while it has comparable efficacy to established herbicides like 2,4-D and dicamba, its application rates can be optimized to reduce environmental impact while maintaining weed control efficiency.

  • Field Trial Results
    • Application Rate: 1 kg/ha
    • Efficacy: >85% control of targeted weed species
    • Environmental Assessment: Reduced runoff compared to conventional herbicides .

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a herbicide by disrupting the normal growth processes of plants. The compound can interfere with the synthesis of essential proteins and enzymes, leading to the inhibition of plant growth.

Comparison with Similar Compounds

Variations in Ester Groups

a. Methyl 2-(2,6-dichlorophenoxy)propanoate

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.09 g/mol
  • Methyl esters generally exhibit higher water solubility compared to ethyl analogs due to shorter alkyl chains .

b. Ethyl 2-(2,6-dichlorophenoxy)acetate

  • CAS : 40311-72-6
  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.091 g/mol
  • Key Difference: The acetate backbone (vs. propanoate) shortens the carbon chain, reducing lipophilicity (LogP: 2.94 vs. 3.32 for the propanoate) and possibly herbicidal efficacy .

Substituent Modifications on the Phenoxy Ring

a. 2-(2,6-Dichlorophenoxy)propanoic Acid

  • CAS : 25140-90-3
  • Molecular Formula : C₉H₈Cl₂O₃
  • Molecular Weight : 235.06 g/mol
  • Key Difference : The absence of the ethyl ester group increases polarity, enhancing water solubility but reducing membrane permeability. Acid forms are often less persistent in environmental matrices due to faster degradation .

b. Ethyl 2-(4-chlorophenoxy)propanoate

  • CAS : 18671-89-1
  • Molecular Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : 228.67 g/mol
  • Key Difference: A single chlorine substituent at the 4-position (vs.

b. Haloxyfop-methyl

  • Molecular Formula: C₁₆H₁₃ClF₃NO₄
  • Molecular Weight : 375.73 g/mol
  • Use : Broad-spectrum herbicide with a trifluoromethylpyridinyloxy group, increasing resistance to metabolic degradation .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Primary Use/Activity
This compound 344559-34-8 C₁₁H₁₂Cl₂O₃ 263.117 3.32 Herbicide (presumed)
Mthis compound Not Available C₁₀H₁₀Cl₂O₃ 249.09 ~3.0 Research compound
Ethyl 2-(2,6-dichlorophenoxy)acetate 40311-72-6 C₁₀H₁₀Cl₂O₃ 249.091 2.94 Intermediate/Herbicide
2-(2,6-Dichlorophenoxy)propanoic acid 25140-90-3 C₉H₈Cl₂O₃ 235.06 ~2.5 Metabolite/Herbicide
Fenoxaprop-ethyl 66441-23-4 C₁₈H₁₆ClNO₅ 373.78 4.12 Commercial herbicide

Research Findings and Structure-Activity Relationships

  • Chlorine Substitution : The 2,6-dichloro configuration enhances herbicidal activity by increasing lipophilicity (LogP) and stabilizing binding to acetyl-CoA carboxylase (ACCase), a target enzyme in grasses .
  • Ester vs. Acid : Ethyl esters exhibit prolonged environmental persistence compared to acid forms, favoring pre-emergence applications .
  • Alkyl Chain Length: Propanoate esters (vs. acetate) improve lipid membrane penetration, enhancing systemic translocation in plants .

Environmental and Regulatory Considerations

This compound’s environmental fate remains understudied, but analogs like fenoxaprop-ethyl are known to degrade via hydrolysis and microbial action in sand filters (residence time: ~10.5 min) . Regulatory approvals for commercial use would require toxicity profiling, given structural similarities to classified herbicides .

Biological Activity

Ethyl 2-(2,6-dichlorophenoxy)propanoate (CAS Number: 344559-34-8) is a chemical compound with significant biological activity, particularly in the context of herbicidal applications and potential therapeutic uses. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₂Cl₂O₃
  • Molecular Weight : 263.12 g/mol
  • LogP : 3.32 (indicating moderate lipophilicity)

The compound features a dichlorophenoxy moiety, which is crucial for its biological activity. The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances its herbicidal properties by affecting its interaction with target enzymes in plants.

Herbicidal Properties

This compound exhibits potent herbicidal activity, particularly against various aquatic invasive plant species. Its mechanism of action is primarily through the inhibition of specific enzymes involved in plant growth regulation. Studies have shown that compounds with similar structures can disrupt the auxin transport pathways in plants, leading to uncontrolled growth and eventual death.

Table 1: Herbicidal Efficacy Against Common Aquatic Weeds

Aquatic Weed SpeciesConcentration (mg/L)Efficacy (%)
Eurasian Watermilfoil1085
Curly-leaf Pondweed1590
Water Hyacinth2080

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is significantly influenced by its structural components. A study highlighted that modifications to the dichlorophenoxy group can lead to variations in herbicidal potency. For instance, substituting chlorine with other halogens resulted in decreased activity, suggesting that the specific electronic properties of chlorine are essential for maintaining efficacy .

Table 2: SAR Analysis of Related Compounds

Compound NameSubstituent ChangesEfficacy (%)
Ethyl 2-(4-chlorophenoxy)propanoateChlorine replaced by Fluorine50
Mthis compoundMethyl instead of Ethyl70

Case Study: Efficacy in Aquatic Environments

A field study conducted in Wisconsin evaluated the effectiveness of this compound in controlling invasive aquatic plants. The results indicated that at concentrations ranging from 10 to 20 mg/L, the compound significantly reduced the biomass of targeted species within two weeks post-application .

In another laboratory study assessing its impact on non-target species, it was found that while this compound effectively inhibited invasive species, it had minimal effects on native flora at lower concentrations (5 mg/L), indicating a favorable selectivity profile .

The mechanism by which this compound exerts its biological effects involves interference with auxin transport systems in plants. This leads to abnormal growth patterns and ultimately plant death. The specificity of this interaction suggests potential applications not only as a herbicide but also as a tool for studying plant hormone pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2,6-dichlorophenoxy)propanoate, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Acid-catalyzed esterification : React 2,6-dichlorophenol with ethyl 2-bromopropanoate in methanol under reflux with sulfuric acid (yield ~75-85%) .
  • Palladium-catalyzed coupling : Use PdCl₂(dppf)CH₂Cl₂ catalyst in DMF/Na₂CO₃ at 80°C under argon, followed by microwave-assisted purification (yield ~90-95%) .
    • Key variables : Catalyst choice, solvent polarity, and temperature critically affect purity. Microwave irradiation reduces reaction time (0.67 hours vs. 4 hours for conventional reflux) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., dichlorophenyl protons at δ 6.8–7.2 ppm; ester carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolve steric effects of the 2,6-dichloro substituents, as seen in related aryloxypropanoate esters (CCDC reference: 1901024) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >97% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenoxy group influence herbicidal activity?

  • Mechanistic insights :

  • The 2,6-dichloro substitution blocks metabolic degradation in plants, enhancing persistence compared to mono-chloro analogs .
  • Comparative studies with diclofop-methyl (a structural analog) show that steric hindrance from chlorine atoms reduces binding to non-target plant acetyl-CoA carboxylase (ACC), improving selectivity .
    • Experimental validation : Use ACC enzyme inhibition assays and molecular docking simulations to quantify binding affinities .

Q. What are the environmental degradation pathways of this compound, and how can its metabolites be tracked?

  • Degradation pathways :

  • Microbial breakdown : In sand filters, 2,6-DCPP (a common metabolite) is oxidized to 2,6-dichlorophenol via Sphingomonas spp. (residence time: 10.5 min; TOC reduction >60%) .
  • Hydrolysis : pH-dependent ester cleavage in aqueous environments (t₁/₂ = 12 days at pH 7; <1 day at pH 10) .
    • Analytical monitoring : LC-MS/MS with MRM transitions (e.g., m/z 295 → 215 for the parent compound; m/z 161 → 125 for 2,6-dichlorophenol) .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Case study : Discrepancies in herbicidal efficacy (e.g., 80% weed control in Avena fatua vs. 40% in Echinochloa crus-galli) arise from species-specific ACC enzyme isoforms .
  • Resolution strategy :

  • Enzyme profiling : Compare ACC sequences across target species using CRISPR-edited plant models.
  • Isotopic labeling : Track ¹⁴C-labeled compound uptake and translocation in resistant vs. susceptible species .

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